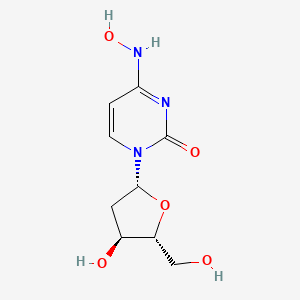
Uridine, 2'-dehydroxy-, 4-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-dehydroxy-, 4-oxime is a modified nucleoside derivative It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-dehydroxy-, 4-oxime typically involves the modification of uridine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of uridine, followed by selective dehydroxylation at the 2’ position. The oxime group is then introduced at the 4 position using hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of uridine, 2’-dehydroxy-, 4-oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-dehydroxy-, 4-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrile derivatives, amine derivatives, and various substituted uridine derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Uridine, 2’-dehydroxy-, 4-oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside metabolism and its role in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of novel pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of uridine, 2’-dehydroxy-, 4-oxime involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleoside synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The parent compound, which lacks the modifications at the 2’ and 4 positions.
Cytidine: Another nucleoside with similar structural features but different biological activities.
Thymidine: A nucleoside involved in DNA synthesis with distinct chemical properties.
Uniqueness
Uridine, 2’-dehydroxy-, 4-oxime is unique due to its specific modifications, which confer enhanced stability and distinct biological activities compared to its parent compound and other nucleosides. These modifications allow it to be used in specialized applications, such as targeted antiviral and anticancer therapies
Propriétés
Numéro CAS |
1867-16-9 |
|---|---|
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c13-4-6-5(14)3-8(17-6)12-2-1-7(11-16)10-9(12)15/h1-2,5-6,8,13-14,16H,3-4H2,(H,10,11,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
GBQJWVYHPHFGFH-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
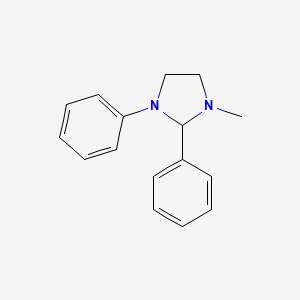
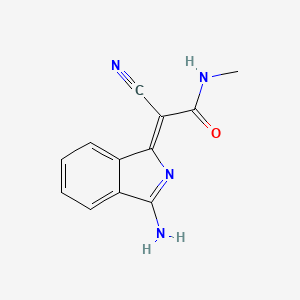
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)


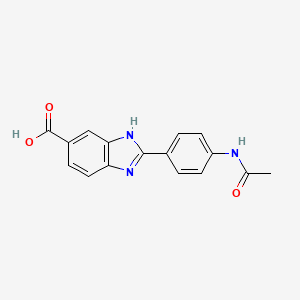

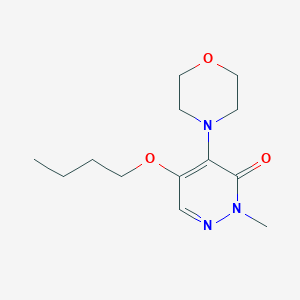

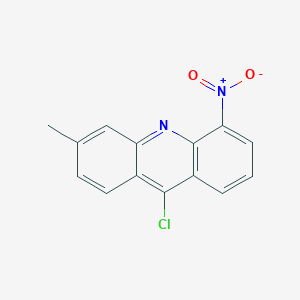


![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
